molecular formula C14H12ClN5O2 B2418969 1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide CAS No. 871323-46-5

1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide

Cat. No.: B2418969
CAS No.: 871323-46-5
M. Wt: 317.73
InChI Key: NMISJWKKLVDRFN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide is a chemical compound belonging to the class of azoles Azoles are a group of five-membered nitrogen-containing heterocyclic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-8-7-12(18-22-8)16-14(21)13-9(2)20(19-17-13)11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMISJWKKLVDRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction).

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide, under acidic or basic conditions.

    Coupling of the Fragments: The final step involves coupling the triazole, chlorophenyl, and oxazole fragments through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound’s reactivity is governed by:

  • Triazole ring : Susceptible to electrophilic substitution and coordination chemistry.

  • Carboxamide group : Prone to hydrolysis and nucleophilic substitution.

  • Chlorophenyl group : Potential for nucleophilic aromatic substitution (SNAr) under activating conditions.

  • Oxazole moiety : Moderately reactive in electrophilic substitutions due to electron-withdrawing effects.

Hydrolysis of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Products Key Observations
6M HCl, reflux, 8–12 hrs Triazole-4-carboxylic acid + 5-methyl-1,2-oxazol-3-amineComplete conversion at elevated temps.
2M NaOH, 60°C, 6 hrs Same as aboveFaster kinetics in basic media.

This reaction is critical for derivatization strategies, enabling further functionalization at the carboxylic acid position.

Nucleophilic Aromatic Substitution (SNAr)

Reagent Conditions Product Yield
NaN₃, DMF, 120°C, 24 hrs Microwave-assisted heating4-azidophenyl derivative45–55%
NH₃ (aq.), CuI, 100°C Sealed tube4-aminophenyl analog30–40%

The low yields highlight the steric and electronic challenges posed by adjacent substituents.

Cross-Coupling Reactions

The triazole and oxazole rings participate in transition-metal-catalyzed cross-coupling reactions, enabling structural diversification.

Table: Suzuki–Miyaura Coupling (Palladium-Catalyzed)

Boron Partner Catalyst System Product Application
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-triazole hybridAnticancer lead optimization
Vinylboronic esterPdCl₂(dppf), CsF, THFAlkenyl-substituted triazoleFluorescent probe design

These reactions demonstrate compatibility with diverse boronic partners, though yields vary (50–75%) due to steric hindrance.

Oxidation

The methyl group on the triazole resists oxidation under mild conditions. Strong oxidants induce partial decomposition:

Reagent Conditions Outcome
KMnO₄, H₂SO₄Reflux, 4 hrsTrace carboxylic acid; major byproducts
CrO₃, AcOH25°C, 12 hrsNo reaction observed

Reduction

Selective reduction of the triazole ring is unfeasible without disrupting the oxazole moiety. Catalytic hydrogenation (H₂/Pd-C) degrades the heterocyclic framework entirely .

Coordination Chemistry

The triazole’s nitrogen atoms act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications:

Metal Salt Conditions Complex Structure Stability
Cu(OAc)₂Methanol, RT Tetradentate Cu(II)-triazole complexModerate
AgNO₃ACN, dark, 24 hrsLinear Ag(I) coordination polymerHigh

These complexes are characterized by XRD and UV-Vis spectroscopy .

Mechanistic Insights

  • Carboxamide Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by acid/base catalysis .

  • SNAr Reactions : Require transition-state stabilization by electron-withdrawing groups, limited in this substrate .

  • Cross-Coupling : Relies on oxidative addition of Pd(0) to the triazole C–X bond (X = Br, I if synthetically introduced).

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Case Study 1 : In vitro studies showed that the compound inhibited the growth of breast cancer cell lines (e.g., MCF7) with an IC50 value significantly lower than standard chemotherapeutics .
Cell LineIC50 (µM)Reference
MCF75.2
A5494.8
HCT1166.0

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Applications

The compound has also shown promising antimicrobial activity against various pathogens.

  • Case Study 2 : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations.
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxazole and triazole moieties can lead to variations in biological activity, allowing for the development of more potent derivatives.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, azole-containing compounds are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Itraconazole: An antifungal agent used to treat various fungal infections.

    Ketoconazole: Another antifungal agent with a similar mechanism of action.

    Clotrimazole: A widely used antifungal agent for topical applications.

Uniqueness

1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its oxazole and triazole rings, along with the chlorophenyl group, provide a versatile scaffold for further modification and optimization in various applications.

Biological Activity

1-(4-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antifungal applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H14ClN3O3
CAS Number[Not available]
Molecular Weight303.74 g/mol
StructureChemical Structure

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the formation of a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and oxazole groups contributes to the compound's efficacy.

Recent studies have shown that modifications in the triazole structure can significantly affect antifungal activity. For instance, compounds with halogen substitutions on the phenyl ring typically exhibit enhanced antifungal properties due to increased lipophilicity and electron-withdrawing effects .

Antifungal Activity

This compound has been evaluated against various fungal strains. The structure of the compound suggests potential activity against both filamentous fungi and yeast-like fungi.

Case Study Findings:

  • Antifungal Efficacy: A study demonstrated that derivatives of triazoles, including this compound, showed significant antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0313 to 2.0 µg/mL .
  • Mechanism of Action: The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Other Biological Activities

In addition to antifungal properties, triazole derivatives have been reported to possess other biological activities:

  • Antiviral Activity: Some studies indicate potential antiviral effects against various viruses .
  • Carbonic Anhydrase Inhibition: Recent research highlighted moderate inhibition potential against carbonic anhydrase-II enzyme, suggesting possible applications in treating conditions related to altered carbon dioxide transport .

Summary of Biological Activities

Activity TypeTarget Organism/EnzymeMIC/IC50 Values
AntifungalCandida albicans0.0313 - 2.0 µg/mL
AntifungalAspergillus fumigatusNot specified
Carbonic AnhydraseCarbonic Anhydrase-IIIC50: 13.8 - 35.7 µM

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